molecular formula C19H19N3O5 B2499681 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine CAS No. 339010-21-8

4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine

Cat. No.: B2499681
CAS No.: 339010-21-8
M. Wt: 369.377
InChI Key: UZIYXWRXLDDTDS-UHFFFAOYSA-N
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Description

4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Zhang et al. (2015) explored the synthesis of compounds related to 4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine. Their study focuses on the synthesis of 3-(4′-nitrophenyl)iminocoumarin, revealing potential applications in developing solar cell materials due to its π-conjugated compound properties and easy electron transfer between adjacent molecules (Zhang et al., 2015).

Reaction Mechanisms and Kinetics

  • Studies by Kishioka et al. (1998) and Suga et al. (2004) investigate the reaction mechanisms and kinetics involving compounds structurally similar to this compound. These studies are significant in understanding the electrochemical behavior and potential applications in electrode-active materials (Kishioka et al., 1998); (Suga et al., 2004).

Medicinal Chemistry and Pharmacology

  • Palkowitz et al. (1997) describe the synthesis and evaluation of compounds related to this compound in the context of developing selective estrogen receptor modulators (SERMs). This highlights its potential applications in medicinal chemistry, specifically in hormone-related therapies (Palkowitz et al., 1997).

Materials Science and Liquid Crystals

  • Thaker et al. (2012) discuss the synthesis and characterization of liquid crystalline compounds that share structural similarities with this compound. These compounds exhibit mesomorphic behavior, making them of interest in the field of materials science for applications in liquid crystal displays (Thaker et al., 2012).

Antimicrobial and Antioxidant Activity

  • Harini et al. (2017) synthesized thiazole-based piperidinone oximes, structurally related to this compound, and profiled their antimicrobial and antioxidant activities. These compounds demonstrate potential in the development of new therapeutic agents due to their bioactive properties (Harini et al., 2017).

Safety and Hazards

The safety and hazards associated with “4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine” would depend on factors such as the compound’s toxicity, reactivity, and handling requirements . It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on “4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine” could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis . Further studies could also investigate the compound’s properties and reactivity under different conditions .

Properties

IUPAC Name

[[1-(4-nitrophenyl)piperidin-4-ylidene]amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-26-18-8-2-14(3-9-18)19(23)27-20-15-10-12-21(13-11-15)16-4-6-17(7-5-16)22(24)25/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIYXWRXLDDTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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